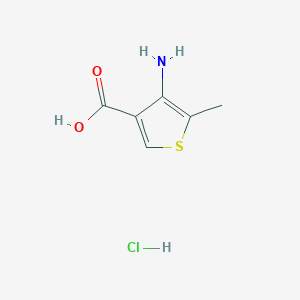

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

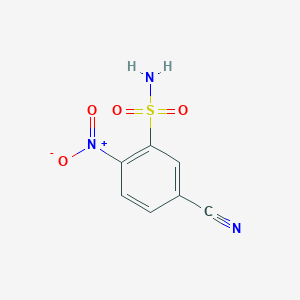

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO2S and a molecular weight of 193.65 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is 1S/C6H7NO2S.ClH/c1-3-5(7)4(2-10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride:

Pharmaceutical Development

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique thiophene ring structure makes it a crucial building block in the development of drugs targeting a range of diseases, including cancer, bacterial infections, and inflammatory conditions . Researchers utilize this compound to create novel therapeutic agents with enhanced efficacy and reduced side effects.

Organic Synthesis

This compound is widely used in organic synthesis due to its reactivity and stability. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds, which are essential in medicinal chemistry . Its functional groups allow for diverse chemical modifications, making it a versatile tool in synthetic organic chemistry.

Material Science

In material science, 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is employed in the development of conductive polymers and advanced materials. Its incorporation into polymer matrices enhances the electrical conductivity and mechanical properties of the resulting materials . These materials have applications in electronics, sensors, and energy storage devices.

Biochemical Research

The compound is used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation . This application is crucial for understanding biochemical processes and developing enzyme-based assays.

Chemical Biology

The compound is also used in chemical biology to study the interactions between small molecules and biological systems. Its structure allows it to be used as a probe or ligand in various biological assays, helping researchers understand the molecular mechanisms of biological processes. This application is essential for drug discovery and the development of new therapeutic strategies.

Sigma-Aldrich ChemicalBook ChemicalBook Sigma-Aldrich : ChemicalBook : Sigma-Aldrich : ChemicalBook : Sigma-Aldrich

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Mechanism of Action

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of biological activities .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .

properties

IUPAC Name |

4-amino-5-methylthiophene-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-3-5(7)4(2-10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHELDPLBLLOEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467861.png)

![ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2467862.png)

![3-[benzenesulfonyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2467863.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467865.png)

![2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B2467871.png)

![Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2467874.png)

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2467879.png)

![2-chloro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B2467880.png)